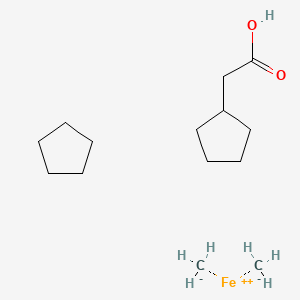
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is a complex compound that combines the properties of carbanides, cyclopentane, 2-cyclopentylacetic acid, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves multiple steps. One common method is the reaction of cyclopentanemethanol with diethyl malonate in the presence of sodium ethoxide to form diethyl cyclopentylmalonate. This intermediate is then hydrolyzed and decarboxylated to yield 2-cyclopentylacetic acid . The carbanide and iron(2+) components are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbanide and cyclopentane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves its interaction with molecular targets such as enzymes and metal ions. The iron(2+) component can participate in redox reactions, while the carbanide and cyclopentylacetic acid moieties can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetic acid: A simpler analog that lacks the carbanide and iron(2+) components.
Cyclopentane: A hydrocarbon that forms the core structure of the compound.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is unique due to its combination of carbanide, cyclopentane, 2-cyclopentylacetic acid, and iron(2+). This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs .
Properties
Molecular Formula |
C14H28FeO2 |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) |
InChI |
InChI=1S/C7H12O2.C5H10.2CH3.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;;;/h6H,1-5H2,(H,8,9);1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
SCAUYTGFLZCDEV-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CC(=O)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


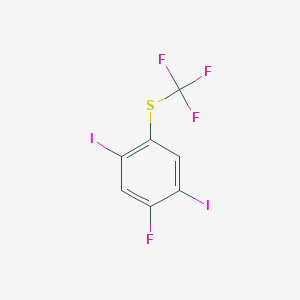
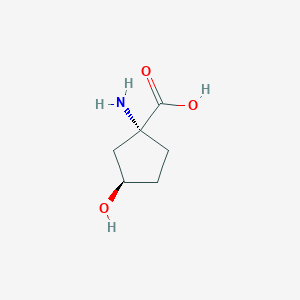
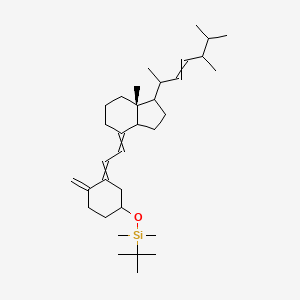


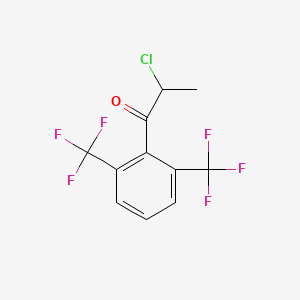
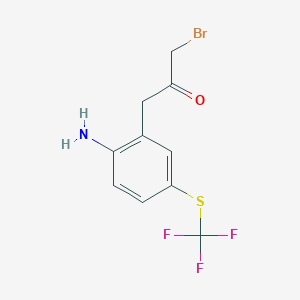


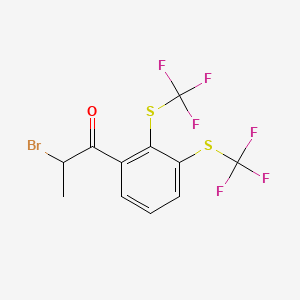

![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
